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Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

This technical support center provides troubleshooting guidance and frequently asked
guestions for researchers and scientists working on the surface passivation of formamidinium
lead iodide (FAPDI3)-rich perovskites using cesium iodide (Csl).

Frequently Asked Questions (FAQS)

Q1: What is the primary benefit of using cesium iodide for surface passivation of FAPbI3-rich
perovskites?

Al: The primary benefit of using Csl for surface passivation is the significant improvement in
both the power conversion efficiency (PCE) and the operational stability of the resulting
perovskite solar cells (PSCs).[1][2][3][4] Csl treatment effectively passivates ionic defects at the
surface and grain boundaries of the perovskite film, which reduces non-radiative recombination
and elongates the carrier recombination lifetime.[1][2] This leads to higher open-circuit voltage
(Voc) and fill factor (FF).[2]

Q2: How does Csl surface passivation compare to incorporating Csl into the bulk of the
perovskite?

A2: Surface passivation with Csl has been shown to outperform bulk incorporation in several
studies.[1][2][3][4] While bulk incorporation can help stabilize the perovskite phase and
increase crystal grain size, applying Csl as a surface treatment specifically targets the
mitigation of defects at the critical perovskite/hole transport material (HTM) interface.[2][5] This
targeted approach can lead to a more dramatic improvement in device performance, with one
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study reporting a champion PCE of 24.1% with Csl surface passivation compared to 22.73%
for the control device.[2]

Q3: What is the proposed mechanism behind Csl surface passivation?

A3: The proposed mechanism involves the Csl layer reducing interfacial defects, thereby
minimizing charge transport losses.[6] The iodide ions from Csl can fill iodide vacancies, which
are common defects in FAPDbI3 perovskites.[2] The cesium cations may also interact with the
perovskite surface, passivating other types of defects. This passivation reduces trap-state
density, suppresses non-radiative recombination, and improves charge carrier mobility.[2]

Q4: What are the expected improvements in photovoltaic parameters after Csl surface
passivation?

A4: Researchers can expect significant improvements in all key photovoltaic parameters.
Published data shows an increase in PCE from around 20-22% for control devices to over 24%
for Csl-passivated devices.[1][2] Specifically, you can anticipate a notable increase in the open-
circuit voltage (Voc) and the fill factor (FF).[2] The short-circuit current density (Jsc) may also
see a slight improvement.[2]

Troubleshooting Guide
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Issue

Possible Cause(s)

Troubleshooting Steps

Low Power Conversion
Efficiency (PCE) after Csl

passivation.

1. Sub-optimal Csl
concentration or deposition
method. 2. Incomplete or non-
uniform coverage of the Csl
layer. 3. Degradation of the
underlying perovskite film

during the passivation step.

1. Optimize the concentration
of the Csl solution (typically in
isopropanol). Start with a low
concentration and gradually
increase it. 2. Ensure uniform
spin-coating of the Csl
solution. Optimize spin speed
and duration. 3. Minimize the
exposure of the perovskite film
to the ambient atmosphere

during the passivation process.

Decreased Fill Factor (FF)
after Csl treatment.

1. Excessive Csl layer

thickness leading to increased
series resistance. 2. Chemical
reaction or degradation at the

perovskite/HTL interface.

1. Reduce the concentration of
the Csl solution or the spin-
coating time to form a thinner
passivation layer. 2.
Characterize the interface
using techniques like X-ray
photoelectron spectroscopy
(XPS) to check for unwanted

chemical changes.

Poor reproducibility of results.

1. Inconsistent environmental
conditions (humidity,
temperature). 2. Variations in
the quality of the FAPbI3-rich
perovskite film. 3. Inconsistent
timing and execution of the

passivation step.

1. Strictly control the humidity
and temperature of the
glovebox or processing
environment. 2. Ensure a
consistent and high-quality
perovskite deposition process
before passivation. 3.
Standardize the entire
passivation protocol, including
solution preparation, spin-
coating parameters, and

annealing conditions.

Film delamination or visible

defects after passivation.

1. Solvent incompatibility

between the Csl solution and

1. Test different solvents for

the Csl solution that are
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the perovskite film. 2. orthogonal to the perovskite

Mechanical stress induced by film. Isopropanol is a common

the passivation layer. choice. 2. Optimize the
annealing temperature and
time after Csl deposition to
relieve stress and improve

adhesion.

Quantitative Data Summary

Table 1: Photovoltaic Performance of FAPbI3-Rich Perovskite Solar Cells With and Without Csl
Surface Passivation.

] Jsc (mA-cm-
Device Voc (V) 2) FF (%) PCE (%) Reference
Control
((FAPDbI3)0.9

112 - 80.5 22.73 [2]

8(MAPbBI3)0
.02)
Csl-

] 1.164 25.15 82.2 24.1 [2]
Passivated
Control - - - 20.5 [1]
Ethylammoni
um lodide - - - 22.3 [1]
Treated

Table 2: Optoelectronic Properties of Control and Csl-Passivated Perovskite Films.
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Property Control Film Csl-Passivated Film Reference

Charge Carrier

= 19.8 24.2 [2]
Mobility (cm2V-1s-1)

Photoluminescence
Quantum Yield 0.4 8 [2]
(PLQY) (%)

Quasi-Fermi Level

- 1.13 1.20 [2]
Splitting (QFLS) (V)

Experimental Protocols
FAPDbI3-Rich Perovskite Film Fabrication (One-Step
Method)

This protocol is a representative example and may require optimization based on specific
laboratory conditions and desired film characteristics.

e Substrate Preparation:

o Clean fluorine-doped tin oxide (FTO)-coated glass substrates by sequential ultrasonication
in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

o Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes.

o Deposit an electron transport layer (e.g., SnO2) by spin-coating and anneal according to
established procedures.

o Perovskite Precursor Solution Preparation:
o Prepare a precursor solution for a composition such as (FAPbI3)0.98(MAPbBr3)0.02.

o Dissolve the appropriate molar ratios of formamidinium iodide (FAI), lead iodide (Pbl2),
methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of DMF
and DMSO (e.g., 4:1 v/v).
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o Stir the solution at room temperature for at least 2 hours.

o Perovskite Film Deposition:
o Transfer the prepared substrates into a nitrogen-filled glovebox.

o Spin-coat the perovskite precursor solution onto the ETL-coated substrates. A two-step
spin program is often used (e.g., 1000 rpm for 10 s followed by 4000 rpm for 30 s).

o During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning
substrate about 15 seconds before the end of the program.

o Immediately transfer the substrate to a hotplate and anneal at a specific temperature (e.g.,
150 °C) for a defined time (e.g., 10-15 minutes).

Cesium lodide Surface Passivation

e Csl Solution Preparation:

o Prepare a dilute solution of Cesium lodide (Csl) in a suitable solvent, typically isopropanol
(IPA). The concentration is a critical parameter to optimize, with reported values often in
the range of 1-5 mg/mL.

e Csl Deposition:

o After the perovskite film has cooled down to room temperature after annealing, deposit the
Csl solution onto the perovskite surface via spin-coating.

o Atypical spin-coating speed is around 4000 rpm for 30 seconds.
e Annealing:

o Anneal the Csl-treated perovskite film at a moderate temperature (e.g., 100 °C) for a short
duration (e.g., 5-10 minutes) to remove the solvent and promote interaction with the
perovskite surface.

Device Completion and Characterization

e Hole Transport Layer (HTL) Deposition:
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o Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the passivated perovskite
film by spin-coating.

o Metal Electrode Deposition:
o Thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.
e Characterization:

o Measure the current density-voltage (J-V) characteristics of the completed solar cells
under simulated AM 1.5G solar illumination.

o Perform other characterization techniques such as X-ray Diffraction (XRD) to analyze
crystallinity, X-ray Photoelectron Spectroscopy (XPS) to investigate surface chemistry, and
Time-Resolved Photoluminescence (TRPL) to study carrier dynamics.

Visualizations
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Caption: Experimental workflow for fabricating Csl-passivated FAPbI3 perovskite solar cells.
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Caption: Mechanism of FAPbI3 surface passivation with Cesium lodide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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